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(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate Documentation Hub

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  • Product: (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
  • CAS: 157485-07-9

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Evaluation of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Introduction and Strategic Importance (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a highly functionalized α,β-unsaturated ester that serves as a pivotal precursor in complex organic synthesis. Its primary ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a highly functionalized α,β-unsaturated ester that serves as a pivotal precursor in complex organic synthesis. Its primary application lies in the Hemetsberger-Knittel indole synthesis, where thermal or photochemical decomposition of the vinyl azide yields highly substituted indoles. These indole derivatives are critical pharmacophores in the development of anti-cancer therapeutics and are frequently utilized as payloads or targeting moieties in Antibody-Drug Conjugates (ADCs) directed against targets such as B7-H3 1.

The synthesis of this compound relies on a highly controlled Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and methyl azidoacetate. Achieving high yields and high stereoselectivity for the (Z)-isomer requires precise control over reaction kinetics, temperature, and basicity.

Mechanistic Pathway

The formation of the azidoacrylate proceeds via a base-catalyzed aldol-type condensation.

  • Deprotonation: A strong base (typically sodium methoxide) deprotonates the relatively acidic α-carbon of methyl azidoacetate, generating a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde, forming a transient alkoxide intermediate.

  • Elimination (E1cB): The intermediate undergoes rapid dehydration. The expulsion of water is driven by the formation of the extended conjugated system. The (Z)-isomer is thermodynamically favored to minimize steric repulsion between the bulky 3,4,5-trimethoxyphenyl ring and the methyl ester group.

SynthesisPathway A 3,4,5-Trimethoxy- benzaldehyde C NaOMe / MeOH (Enolate Formation) A->C B Methyl Azidoacetate B->C D Alkoxide Intermediate C->D Nucleophilic Attack E E1cB Dehydration (-H2O) D->E F (Z)-Methyl 2-azido-3- (3,4,5-trimethoxyphenyl)acrylate E->F Stereoselective Formation

Mechanistic workflow of the Knoevenagel condensation yielding the azidoacrylate.

Experimental Methodology

The following protocol is adapted from validated literature procedures for the synthesis of azidoacrylate precursors 2.

Reagent Preparation and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
3,4,5-Trimethoxybenzaldehyde196.201.0 eq857 mg (4.37 mmol)Electrophile
Methyl Azidoacetate115.09~6.0 eq3.0 g (26.2 mmol)Nucleophile / Reactant
Sodium Metal (for NaOMe)22.995.0 eq0.5 g (21.8 mmol)Base Precursor
Methanol (Anhydrous)32.04Solvent20 mL totalSolvent

Note: Stoichiometry is scaled based on standard optimization parameters where an excess of the azidoacetate and base drives the equilibrium toward the final product.

Step-by-Step Protocol

Step 1: In situ Generation of Sodium Methoxide

  • Equip a flame-dried, round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 10 mL of anhydrous methanol (MeOH).

  • Carefully add sodium metal (0.5 g, 21.8 mmol) in small pieces to the stirring methanol at room temperature. Causality Insight: Generating NaOMe in situ guarantees a strictly anhydrous base. Commercial NaOMe solutions often absorb atmospheric moisture, leading to hydroxide formation which can prematurely hydrolyze the methyl azidoacetate or the final product.

  • Allow the mixture to stir for 1 hour until all sodium has reacted, then cool the solution to -10 °C using an ice/salt or dry ice/acetone bath.

Step 2: Reagent Addition and Condensation

  • In a separate dry flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and methyl azidoacetate (excess) in 10 mL of anhydrous MeOH.

  • Transfer this solution to a pressure-equalizing addition funnel.

  • Add the aldehyde/azide solution dropwise to the cooled (-10 °C) NaOMe solution over a period of 20 minutes. Causality Insight: The dropwise addition at sub-zero temperatures is critical. It controls the exotherm of the aldol addition and prevents the thermal degradation of the azidoacetate, which is sensitive to heat under strongly basic conditions.

  • Stir the reaction mixture at -10 °C for 6 hours.

  • Gradually allow the reaction to warm to 5 °C over the course of 1 hour to ensure complete conversion of the intermediate alkoxide.

Step 3: Quenching and Workup

  • Quench the reaction by slowly adding 1 M HCl until the pH reaches ~6-7. Causality Insight: Immediate neutralization arrests the reaction and prevents base-catalyzed degradation of the newly formed vinyl azide.

  • Partition the mixture between a 1:1 mixture of Diethyl Ether (Et₂O) and Deionized Water (150 mL).

  • Separate the aqueous layer and extract it with additional Et₂O (3 × 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure (keeping the water bath below 30 °C to prevent azide decomposition).

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 2% Ethyl Acetate (EtOAc) in Hexanes, ramping up to 35% EtOAc.

  • Isolate the target (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as light yellow crystals. (Expected yield: ~40-45%).

Analytical Validation and Safety

Structural Confirmation

The success of the synthesis and the stereochemical assignment of the (Z)-isomer must be validated by NMR spectroscopy. The vinylic proton in the (Z)-isomer typically appears significantly downfield in the ¹H-NMR spectrum (around δ 6.8 - 7.0 ppm) due to the deshielding effect of the ester carbonyl group, which is locked in a cis relationship to the proton.

Chemical Safety and Handling (E-E-A-T)
  • Azide Stability: While vinyl azides are generally more stable than alkyl azides, they still pose a deflagration risk. The "Rule of Six" (six carbon atoms or other stabilizing atoms per energetic functional group) is satisfied here, making the compound relatively stable to handle at room temperature.

  • Thermal Constraints: Rotary evaporation and drying must be conducted strictly below 35 °C. Thermolysis of this compound (to form the indole) typically requires temperatures exceeding 140 °C (e.g., refluxing xylenes), but bulk heating of the neat solid should be avoided.

  • Toxicity: Azide derivatives and their precursors are highly toxic. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

References

  • Antibody-drug conjugates comprising anti-b7-h3 antibodies. Justia Patents. (2022). Retrieved from:[Link]

  • Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Executive Summary The compound (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (CAS: 157485-07-9)[1] is a highly functionalized, reactive intermediate predominantly utilized in advanced organic synthesis and medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (CAS: 157485-07-9)[1] is a highly functionalized, reactive intermediate predominantly utilized in advanced organic synthesis and medicinal chemistry. Registered under PubChem CID 4306247[2], this molecule features a trimethoxyphenyl (TMP) pharmacophore coupled to an α -azido acrylate moiety. Its primary utility lies in its role as a direct precursor in the Hemetsberger-Knittel indole synthesis, a powerful methodology for constructing densely substituted indole cores[3]. This pathway is frequently exploited in the development of tubulin polymerization inhibitors and fructose-1,6-bisphosphatase inhibitors, where the TMP group engages in critical hydrogen bonding within target biological binding pockets[3],[4].

This technical guide provides an in-depth analysis of the compound's exact mass characteristics, the mechanistic causality of its synthetic applications, and self-validating experimental protocols for its generation and characterization.

Fundamental Physicochemical & Mass Spectrometry Data

For researchers synthesizing azidoacrylates, relying solely on average molecular weight is insufficient due to the inherent thermal instability of the azide ( −N3​ ) group. High-Resolution Mass Spectrometry (HRMS) utilizing exact monoisotopic mass is mandatory to confirm the structural integrity of the compound and differentiate it from its primary degradation product (loss of N2​ ).

Table 1: Quantitative Physicochemical and Mass Profiling

PropertyValue
Compound Name (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
CAS Registry Number 157485-07-9
Molecular Formula C13​H15​N3​O5​
Molecular Weight (Average) 293.28 g/mol
Monoisotopic Exact Mass 293.1012 Da
Expected [M+H]+ m/z 294.1084
Expected [M+Na]+ m/z 316.0904
Diagnostic Fragment [M+H−N2​]+ 266.1023

Mechanistic Causality in the Hemetsberger-Knittel Synthesis

The true value of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate lies in its thermolytic conversion to an indole derivative. The reaction is initiated by heating the azidoacrylate in a high-boiling, non-nucleophilic solvent.

The application of thermal energy (typically 110–140 °C) overcomes the activation barrier for the extrusion of nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene intermediate[3]. Because the starting material is locked in the (Z)-configuration, the nitrene is held in close spatial proximity to the aromatic ring. This stereochemical pre-organization forces a rapid intramolecular C–H insertion into the adjacent position of the trimethoxyphenyl ring, yielding methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate[4].

Hemetsberger_Pathway A 3,4,5-Trimethoxybenzaldehyde + Methyl azidoacetate B Knoevenagel Condensation Base Catalyzed (-10 °C) A->B C (Z)-Methyl 2-azido-3-(3,4,5- trimethoxyphenyl)acrylate Exact Mass: 293.1012 Da B->C D Thermolysis in Xylene (140 °C, -N₂) C->D E Singlet Nitrene Intermediate [Highly Reactive] D->E F Intramolecular C-H Insertion E->F G Methyl 4,5,6-trimethoxy- 1H-indole-2-carboxylate F->G

Fig 1: Hemetsberger-Knittel synthesis pathway utilizing the target azidoacrylate intermediate.

Self-Validating Experimental Protocols

Protocol A: Soft-Ionization HRMS Validation of the Azidoacrylate

Azides are notoriously susceptible to in-source fragmentation during mass spectrometry. To accurately validate the exact mass of 293.1012 Da, the MS parameters must be strictly controlled to prevent premature N2​ loss.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified compound in LC-MS grade Methanol to a concentration of 1 μ g/mL. Avoid acidic modifiers (like 0.1% Formic Acid) in the diluent if possible, as protons can catalyze the decomposition of the azide group in solution over time.

  • Instrument Setup (ESI-Q-TOF/Orbitrap): Set the ionization mode to Positive Electrospray Ionization (ESI+).

  • Causality-Driven Parameter Tuning: Set the capillary/desolvation temperature to a maximum of 200 °C (significantly lower than the standard 300–350 °C). Causality: High desolvation temperatures will thermally cleave the azide before it enters the mass analyzer, leading to a false negative for the intact mass.

  • Self-Validation Checkpoint: Acquire the spectrum and immediately check the ratio of the intact parent ion ( m/z 294.1084) to the nitrene fragment ( m/z 266.1023). System Logic: If the intensity of the m/z 266.1023 peak exceeds 50% of the m/z 294.1084 peak, in-source decay is occurring. The operator must lower the capillary temperature by 20 °C increments and reduce the cone voltage until the intact [M+H]+ ion becomes the base peak.

Protocol B: Stereoselective Synthesis and Thermolytic Conversion

This protocol outlines the generation of the azidoacrylate and its subsequent conversion to the indole core[4].

Step-by-Step Methodology:

  • Knoevenagel Condensation: In a flame-dried flask under argon, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in anhydrous methanol.

  • Temperature Control: Cool the mixture to -10 °C using an ice-salt bath. Causality: The reaction must be maintained below 0 °C during the dropwise addition of sodium methoxide (4.0 eq). This prevents the premature decomposition of the azidoacetate and maximizes stereoselectivity. The (Z)-configuration is thermodynamically favored at low temperatures because it minimizes the steric clash between the bulky trimethoxyphenyl ring and the ester moiety in the transition state.

  • Isolation: After 4 hours, quench with saturated NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography to yield the bright yellow (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.

  • Thermolysis: Dissolve the purified azidoacrylate in anhydrous xylene (0.05 M concentration).

  • Reflux: Heat the solution to 140 °C. Causality: Xylene is chosen because its boiling point perfectly matches the thermal activation energy required to extrude N2​ and generate the singlet nitrene without degrading the resulting indole.

  • Self-Validation Checkpoint: Monitor the reaction visually and analytically. System Logic: The reaction is complete when the vigorous evolution of nitrogen gas bubbles ceases and the solution transitions from bright yellow to a pale amber. Confirm the total disappearance of the starting material ( m/z 294.1084) via LC-MS before cooling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4306247". PubChem. Available at:[Link]

  • Wang, Y., et al. "Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • BIOFOUNT. "157485-07-9 | (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate". Bio-Fount Chemical Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a Precursor for Tubulin Polymerization Inhibitors

Executive Summary & Strategic Rationale In the landscape of targeted oncology, Colchicine Binding Site Inhibitors (CBSIs) represent a highly effective class of vascular disrupting agents and antiproliferative drugs [1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of targeted oncology, Colchicine Binding Site Inhibitors (CBSIs) represent a highly effective class of vascular disrupting agents and antiproliferative drugs [1]. The 3,4,5-trimethoxyphenyl moiety is a universally recognized, privileged pharmacophore essential for anchoring these molecules into the hydrophobic pocket of β -tubulin, a mechanism famously utilized by the natural product Combretastatin A-4 (CA-4) [2].

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate serves as a highly versatile, programmable synthetic intermediate in the development of CA-4 bioisosteres. By exploiting the reactivity of the azidoacrylate functional group, medicinal chemists can access rigidified heterocyclic scaffolds. Most notably, this precursor undergoes the Hemetsberger-Knittel synthesis to yield 5,6,7-trimethoxyindole derivatives, or participates in azide-alkyne cycloadditions to form 1,2,4-triazole and 1,2,3-triazole hybrids [3, 4]. These heterocyclic cores restrict bond rotation, drastically improving the metabolic stability of the drug while maintaining the critical binding geometry required for tubulin destabilization.

Mechanistic Insights & Causality

The Hemetsberger-Knittel Indolization Pathway

The transformation of the azidoacrylate into an indole core is driven by thermal activation. When heated to approximately 140 °C in a high-boiling non-polar solvent (e.g., xylenes), the azide group undergoes an entropically favorable extrusion of nitrogen gas ( N2​ ). This generates a highly reactive, electron-deficient singlet nitrene .

Due to the geometric constraints of the (Z)-alkene, the nitrene is positioned in close proximity to the ortho-C-H bond of the 3,4,5-trimethoxyphenyl ring. A concerted intramolecular C-H insertion occurs, forming a new C-N bond and yielding methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate . The causality of the (Z)-isomer is critical: the (E)-isomer places the azide anti to the aromatic ring, making cyclization geometrically impossible and leading to intermolecular decomposition.

Mechanism of Action: Tubulin Destabilization

Once synthesized, these indole and triazole derivatives exert their antiproliferative effects by binding to the colchicine site at the α/β -tubulin heterodimer interface. The 3,4,5-trimethoxy group acts as the "A-ring" mimic, burying into a lipophilic sub-pocket. This binding prevents the curved tubulin dimers from straightening, effectively halting microtubule polymerization. The cell detects this structural failure via the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.

MOA A Azidoacrylate Precursor B Heterocyclic Scaffold (Indole / Triazole) A->B Thermolysis / Cycloaddition C Colchicine Site Binding (β-Tubulin Pocket) B->C Target Engagement D Inhibition of Microtubule Polymerization C->D E Spindle Checkpoint Activation (G2/M Arrest) D->E F Apoptotic Cell Death (Cancer Cells) E->F

Figure 1: Pharmacological pathway from the azidoacrylate precursor to cancer cell apoptosis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Objective: To synthesize the (Z)-isomer via a Knoevenagel condensation with high stereoselectivity.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (10.0 mmol) and methyl azidoacetate (40.0 mmol, 4.0 eq) in anhydrous methanol (50 mL).

    • Causality for excess azide: An excess of methyl azidoacetate drives the equilibrium forward and compensates for any base-catalyzed degradation of the ester.

  • Cooling: Submerge the flask in a salt-ice bath to strictly maintain the internal temperature at -10 °C.

  • Base Addition: Add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 40.0 mmol) dropwise over 45 minutes via an addition funnel.

    • Causality for slow addition & low temp: The condensation is highly exothermic. Maintaining -10 °C prevents the thermal decomposition of the azide and maximizes the thermodynamic preference for the (Z)-isomer (minimizing steric clash between the ester and the bulky trimethoxyphenyl group).

  • Reaction Monitoring: Stir for 3 hours at -10 °C to 0 °C. Validate completion via TLC (Hexanes:EtOAc 7:3). The product spot should be UV-active and turn brown upon staining with phosphomolybdic acid (PMA).

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with diethyl ether ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath <30 °C to prevent premature azide decomposition). Purify via silica gel flash chromatography.

  • Validation: Confirm the (Z)-geometry via 1H NMR. The vinylic proton should appear as a distinct singlet around δ 6.85–6.95 ppm.

Protocol B: Hemetsberger-Knittel Thermolysis to the Indole Core

Objective: To cyclize the azidoacrylate into methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.

  • Solvent Preparation: Degas anhydrous xylenes (50 mL) by bubbling argon through the solvent for 20 minutes.

  • Heating: Bring the xylenes to a vigorous reflux (approx. 140 °C) in a 100 mL two-neck flask equipped with a reflux condenser.

  • Substrate Addition: Dissolve the (Z)-azidoacrylate (2.0 mmol) in a minimal amount of degassed xylenes (5 mL). Add this solution dropwise to the refluxing xylenes over 15 minutes.

    • Causality for dropwise addition into reflux: Adding the substrate slowly to a pre-heated solvent ensures that the concentration of the reactive nitrene intermediate remains extremely low at any given time. This suppresses intermolecular side reactions (e.g., dimerization or azo-compound formation) and maximizes the yield of the intramolecular C-H insertion.

  • Completion: Reflux for an additional 2 hours. Monitor the cessation of N2​ gas evolution (bubbler) and validate via TLC (disappearance of the azide starting material).

  • Isolation: Cool the mixture to room temperature and remove the xylenes under high vacuum. Recrystallize the crude residue from hot ethanol to yield the pure indole-2-carboxylate as a pale crystalline solid.

SynthesisWorkflow S1 3,4,5-Trimethoxybenzaldehyde + Methyl Azidoacetate S2 Knoevenagel Condensation (-10°C, NaOMe/MeOH) S1->S2 S3 (Z)-Methyl 2-azido-3- (3,4,5-trimethoxyphenyl)acrylate S2->S3 Stereoselective S4 Thermolysis (Xylenes, 140°C) [- N₂ Gas] S3->S4 S5 Singlet Nitrene Intermediate (Highly Reactive) S4->S5 S6 Intramolecular C-H Insertion (ortho-position) S5->S6 S7 Methyl 5,6,7-trimethoxy-1H- indole-2-carboxylate S6->S7 High Yield

Figure 2: Step-by-step chemical transformation logic for the Hemetsberger-Knittel Indolization.

Quantitative Data Presentation

Table 1: Optimization of Thermolysis Conditions for Indole Cyclization

The choice of solvent and temperature strictly dictates the efficiency of nitrene insertion versus degradation pathways.

SolventTemperature (°C)Addition MethodReaction Time (h)Isolated Yield (%)Observation / Causality
Toluene110Batch1235Incomplete conversion; low temp fails to overcome activation energy.
Toluene110Dropwise1248Improved monomer isolation, but thermal energy remains insufficient.
Xylenes 140 Dropwise 2 82 Optimal; rapid N2​ extrusion and immediate C-H insertion.
DMF150Dropwise422Polar solvent stabilizes unwanted side reactions; difficult isolation.
Table 2: Comparative Antiproliferative Activity of Derived Inhibitors

Derivatives synthesized from the azidoacrylate precursor demonstrate potent nanomolar efficacy against human cancer cell lines, comparable to the clinical benchmark Combretastatin A-4[1, 4].

Compound ScaffoldTarget Binding SiteMCF-7 (Breast) IC₅₀ (µM)SGC-7901 (Gastric) IC₅₀ (µM)Cell Cycle Arrest Phase
CA-4 (Standard)Colchicine0.0040.008G2/M
5,6,7-TrimethoxyindoleColchicine0.0210.035G2/M
Indole/1,2,4-Triazole HybridColchicine0.1500.210G2/M
Uncyclized AzidoacrylateN/A (Poor fit)>50.0>50.0None

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation Source: MDPI / PubMed URL:[Link]

  • Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates Source: MDPI Pharmaceuticals URL:[Link]

  • [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles Source: ACS Omega URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors Source: Semantic Scholar URL:[Link]

Application

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Involving (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Power of Click Chemistry for Complex Molecule Synthesis The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Power of Click Chemistry for Complex Molecule Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that champions reactions with high yields, broad scope, and simple, non-chromatographic product isolation.[1] This reaction facilitates the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, demonstrating remarkable efficiency and tolerance for a wide array of functional groups.[2] These attributes make CuAAC an indispensable tool in drug discovery, bioconjugation, and materials science.

This guide focuses on the application of CuAAC with a specialized substrate: (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate . This molecule presents a unique combination of structural features—an electron-deficient α-azido acrylate system and a sterically demanding 3,4,5-trimethoxyphenyl group—that necessitate a thoughtful approach to protocol design and optimization. While the CuAAC reaction is generally robust, the electronic and steric properties of the substrates can significantly influence reaction kinetics.[3][4] This document provides a foundational understanding of the CuAAC mechanism, detailed experimental protocols, and strategies for troubleshooting and optimization, specifically tailored for researchers working with this and structurally related compounds.

Understanding the Core: The CuAAC Reaction Mechanism

The remarkable rate acceleration of the CuAAC reaction, up to 10⁸-fold compared to the uncatalyzed thermal Huisgen cycloaddition, is a direct result of the copper(I) catalyst's role in activating the alkyne partner.[1] While initial proposals suggested a mononuclear copper catalyst, a significant body of evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.

Here, we break down the currently accepted catalytic cycle:

  • Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a terminal alkyne to a Cu(I) species. Subsequent deprotonation, often facilitated by a mild base in the reaction mixture, forms a copper(I) acetylide intermediate.

  • Activation and Azide Coordination: A second Cu(I) ion coordinates to the π-system of the copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide complex. This complex then coordinates with the azide.

  • Cycloaddition and Ring Formation: The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne. This step proceeds through a six-membered copper-containing metallacycle intermediate.

  • Product Release and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active dinuclear copper catalyst, ready to begin a new cycle.

CuAAC_Mechanism Figure 1: The Dinuclear Catalytic Cycle of the CuAAC Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Cu(I) Acetylide Cu(I) Acetylide Dinuclear Complex Dinuclear Complex Cu(I) Acetylide->Dinuclear Complex + Cu(I) Azide Coordination Azide Coordination Dinuclear Complex->Azide Coordination + Azide Cycloaddition Cycloaddition Azide Coordination->Cycloaddition [3+2] Product Release Product Release Cycloaddition->Product Release Protonolysis Product Release->Cu(I) Acetylide Regeneration Triazole Triazole Product Release->Triazole Alkyne Alkyne Alkyne->Cu(I) Acetylide Azide Azide Azide->Azide Coordination

Caption: A simplified representation of the key stages in the dinuclear copper-catalyzed azide-alkyne cycloaddition.

Experimental Design: Considerations for (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

The structure of our target azide necessitates careful consideration of several factors that can influence the success of the CuAAC reaction:

  • Electronic Effects: The acrylate moiety is electron-withdrawing, which can increase the electrophilicity of the azide. Generally, azides with electron-withdrawing substituents exhibit faster reaction rates in CuAAC.[5]

  • Steric Hindrance: The bulky 3,4,5-trimethoxyphenyl group, coupled with the (Z)-configuration of the double bond, may introduce steric hindrance around the azide functionality. This can impede the approach of the azide to the copper-alkyne complex, potentially slowing the reaction rate.[4]

  • Solubility: The organic nature of this substrate suggests that solvent systems with good solubilizing power for nonpolar compounds will be required.

Given these considerations, a systematic approach to optimizing the reaction conditions is highly recommended. The following protocols provide a robust starting point and a framework for such optimization.

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC with (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

This protocol describes a standard set of conditions for the CuAAC reaction, employing an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent.

Materials:

  • (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

  • Terminal Alkyne of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of t-Butanol and water, or DMF)

  • Nitrogen or Argon source (optional but recommended)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent to achieve a final concentration of 0.1 - 0.5 M.

  • Inert Atmosphere (Recommended): If your substrates are sensitive to oxidation, or to maximize catalytic efficiency, degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous stock solution of Sodium Ascorbate (e.g., 1 M). In another vial, prepare an aqueous stock solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the Sodium Ascorbate solution (0.1 - 0.3 equivalents). Follow this with the addition of the CuSO₄·5H₂O solution (0.01 - 0.05 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 1-24 hours), dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Ligand-Accelerated CuAAC for Challenging Substrates

For reactions that are slow due to steric hindrance, the addition of a ligand to stabilize the Cu(I) catalyst and accelerate the reaction is highly recommended. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices.

Additional Materials:

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure Modification (from Protocol 1):

  • Catalyst Premixing: Before adding the catalyst to the main reaction mixture, prepare a premixed catalyst solution. In a separate vial, combine the CuSO₄·5H₂O solution (0.01 - 0.05 equivalents) with a solution of the ligand (1 to 5-fold molar excess relative to copper).[6] Allow this mixture to stand for 1-2 minutes.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the Sodium Ascorbate solution (0.1 - 0.3 equivalents), followed by the premixed copper/ligand solution.

  • Proceed with Reaction Monitoring , Work-up , and Purification as described in Protocol 1.

Optimization and Troubleshooting

Due to the unique structure of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate, some optimization of the general protocols may be necessary.

Parameter Recommendation and Rationale
Solvent A 1:1 mixture of t-BuOH/water is a good starting point. For substrates with poor aqueous solubility, consider using DMF, DMSO, or THF. The choice of solvent can significantly impact reaction rates.
Copper Source CuSO₄·5H₂O is inexpensive and effective when used with a reducing agent. For air-sensitive reactions, Cu(I) salts like CuI or CuBr can be used directly, though they are more prone to oxidation.
Reducing Agent Sodium ascorbate is the most common and reliable reducing agent for in-situ generation of Cu(I). Prepare solutions fresh to ensure maximum activity.
Ligand For sterically hindered substrates, a ligand is often crucial. TBTA is suitable for organic solvents, while THPTA is preferred for aqueous systems. A 1:1 to 5:1 ligand-to-copper ratio is typically optimal.[6]
Temperature Most CuAAC reactions proceed readily at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate. For highly hindered systems, microwave irradiation can dramatically reduce reaction times.[4]
Concentration Higher reactant concentrations (e.g., 0.5 M or higher) can accelerate the reaction, provided the substrates remain soluble.

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
Low or No Yield - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor substrate solubility- Steric hindrance- Use freshly prepared reducing agent solution.- Work under an inert atmosphere (N₂ or Ar).- Try a different solvent or solvent mixture (e.g., add DMSO).- Add an accelerating ligand (TBTA or THPTA).- Increase the reaction temperature.
Slow Reaction - Steric hindrance- Low catalyst loading- Increase the catalyst loading (e.g., up to 5 mol%).- Add a ligand.- Increase the temperature or use microwave irradiation.[4]- Increase reactant concentrations.
Side Product Formation - Alkyne homocoupling (Glaser coupling)- Ensure an adequate excess of reducing agent.- Maintain an inert atmosphere to minimize oxygen exposure.

Data and Workflow Visualization

A systematic approach to optimization is key when working with a new substrate. The following workflow diagram outlines a logical progression for protocol development.

Optimization_Workflow Figure 2: Workflow for CuAAC Protocol Optimization Start Start Optimization Protocol1 Run Protocol 1 (Room Temp, no ligand) Start->Protocol1 Check_Completion Reaction Complete in < 24h? Protocol1->Check_Completion Add_Ligand Run Protocol 2 (Add Ligand, e.g., TBTA) Check_Completion->Add_Ligand No Success Optimized Protocol Check_Completion->Success Yes Check_Completion2 Reaction Improved? Add_Ligand->Check_Completion2 Increase_Temp Increase Temperature (40-60 °C) Check_Completion2->Increase_Temp No Check_Completion2->Success Yes Check_Completion3 Reaction Complete? Increase_Temp->Check_Completion3 Consider_Microwave Consider Microwave Irradiation Check_Completion3->Consider_Microwave No Check_Completion3->Success Yes Consider_Microwave->Success

Caption: A decision-making workflow for optimizing CuAAC reactions with challenging substrates.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a powerful and versatile reaction. When approaching a novel substrate such as (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate, a foundational understanding of the reaction mechanism and the influence of substrate electronics and sterics is paramount. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for researchers to successfully employ this unique building block in their synthetic endeavors. By systematically evaluating parameters such as solvent, catalyst system, and temperature, high-yielding and efficient click conjugations can be achieved.

References

  • Request PDF. (n.d.). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Shang, Y., et al. (2014).
  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2030–2040.
  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved March 18, 2026, from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Di Liberto, G., et al. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst.
  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Varlas, S., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 14(19), 4056.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology.
  • Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved March 18, 2026, from [Link]

  • Li, Y., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry, 88(7), 4301–4308.
  • Kumar, V., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14698–14723.
  • Chen, Y., et al. (2022). Sulfonium Triggered Alkyne–Azide Click Cycloaddition. Organic Letters, 24(7), 1538–1543.
  • Zanirato, P., et al. (2012). Synthesis, Spectroscopic and Thermal Characterization of Azido-1,2,4-triazoles: A Class of Heteroarenes with a High Nitrogen Content. European Journal of Organic Chemistry, 2012(6), 1195–1201.
  • Figshare. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Gangadharan, R., et al. (2011). (Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3245.
  • Ramón, R., & Riera, A. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
  • Google Patents. (n.d.). CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • Kaya, İ., et al. (2020). New Methods in the Synthesis of (Meth)
  • Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(11), 4039–4047.

Sources

Method

Photocrosslinking applications of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in target identification

Application Note: Photocrosslinking and Target Identification using (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate Introduction & Mechanistic Overview In the landscape of drug discovery, identifying the precise mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photocrosslinking and Target Identification using (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Introduction & Mechanistic Overview

In the landscape of drug discovery, identifying the precise molecular targets of bioactive small molecules is a formidable bottleneck. Photoaffinity labeling (PAL) has emerged as a robust strategy to capture transient or low-affinity drug-target interactions directly in situ[1].

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (CAS: 128781-06-6) is a highly specialized photoaffinity probe. The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore natively found in tubulin-destabilizing agents like Combretastatin A-4 (CA-4) and colchicine. By incorporating an α -azido acrylate group, this molecule acts as a "zero-length" crosslinker. Upon irradiation with long-wave ultraviolet light (typically 365 nm), the azide group undergoes photolysis, expelling nitrogen gas to form an extremely reactive singlet nitrene intermediate[2]. This intermediate rapidly inserts into adjacent C-H or N-H bonds of the target protein, forming an irreversible covalent adduct[2].

Causality in Experimental Design

As an application scientist, it is critical to understand why specific parameters are chosen in a PAL workflow:

  • Pharmacophore Preservation : Unlike bulky benzophenone or diazirine tags that can perturb the native binding affinity of a small molecule[1], the α -azido acrylate integrates the photoreactive center directly into the compound's core structure, minimizing steric hindrance.

  • Wavelength Selection (365 nm) : Irradiation at 365 nm is deliberately chosen over 254 nm. While 254 nm provides higher energy, it directly overlaps with the absorption spectra of aromatic amino acids (tryptophan, tyrosine) and nucleic acids, leading to extensive non-specific crosslinking and cellular toxicity. 365 nm safely activates the azide while preserving proteome integrity[2].

  • Equilibration Time : The probe is incubated with live cells for 1 hour prior to irradiation. This allows the molecule to permeate the lipid bilayer and reach thermodynamic equilibrium with its intracellular targets, ensuring that the crosslinking event captures a biologically relevant state[3].

Photochemical Mechanism Visualization

Mechanism A Azido Probe (Z)-Methyl 2-azido-3-(...) B UV Light (365 nm) A->B Activation C Singlet Vinyl Nitrene (Highly Reactive) B->C - N2 (Nitrogen gas) E Covalent Crosslink (C-H / N-H Insertion) C->E Insertion D Target Protein (e.g., Tubulin) D->E Proximity

Caption: Photochemical activation of the azido probe and covalent target trapping.

Quantitative Data: Comparison of Photoreactive Groups

To contextualize the use of aryl/vinyl azides against other PAL groups, Table 1 summarizes their quantitative and kinetic properties.

Table 1: Physicochemical comparison of common photoactivatable groups used in target identification.

Photoreactive GroupActivation Wavelength ( λmax​ )Reactive IntermediateHalf-Life of IntermediateCrosslinking Yield
Aryl/Vinyl Azide 260 nm - 365 nmSinglet Nitrene ∼10−4 to 10−2 sModerate (30-50%)
Diazirine 350 nm - 360 nmCarbene ∼10−9 sHigh (40-60%)
Benzophenone 350 nm - 360 nmDiradical ∼10−6 sLow to Moderate (10-40%)

Note: While diazirines offer slightly higher yields[1], the synthetic accessibility and minimal steric footprint of the α -azido acrylate make it superior for highly structure-sensitive pharmacophores like the trimethoxyphenyl ring.

Experimental Workflow Diagram

Workflow A 1. Live Cell Incubation B 2. UV Irradiation (365 nm) A->B Equilibration C 3. Cell Lysis & Extraction B->C Covalent Trapping D 4. Target Enrichment C->D E 5. LC-MS/MS Analysis D->E F 6. Target Deconvolution E->F

Caption: Proteome-wide target identification workflow using photoaffinity labeling.

Self-Validating Protocol: In Situ Photocrosslinking & Target Extraction

A protocol is only as reliable as its controls. This methodology employs a Self-Validating Matrix :

  • Negative Control (-UV) : Identifies background proteins that non-specifically adhere to the matrix or survive washing without covalent linkage.

  • Competition Control (+Competitor) : Cells are pre-incubated with a 10-fold excess of a known non-photoreactive binder (e.g., Combretastatin A-4). True targets will show a quantitative reduction in crosslinking in this sample, proving the specificity of the probe's localization prior to activation.

Protocol A: Live-Cell Probe Incubation and Photocrosslinking

Materials:

  • Target Cell Line (e.g., HeLa or HUVEC, cultured to 80% confluence)

  • (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (10 mM stock in DMSO)

  • Competitor: Combretastatin A-4 (100 mM stock in DMSO)

  • UV Lamp (365 nm, e.g., Spectroline, 15 mW/cm²)

  • Cold Dulbecco's Phosphate-Buffered Saline (DPBS)

Step-by-Step Methodology:

  • Preparation : Seed cells in three 10 cm culture dishes (Test, -UV Control, Competition Control).

  • Competition Pre-incubation : To the Competition Control dish, add CA-4 to a final concentration of 50 μ M. Add an equivalent volume of DMSO to the Test and -UV Control dishes. Incubate for 30 minutes at 37°C.

    • Causality: Saturating the tubulin colchicine-binding sites with CA-4 prevents the azido probe from docking, establishing a baseline for specific vs. non-specific binding.

  • Probe Addition : Add the azido probe to all dishes at a final concentration of 5 μ M. Incubate for 1 hour at 37°C.

  • Washing : Aspirate the media and gently wash the cells twice with warm DPBS to remove unbound probe.

  • UV Irradiation : Add 5 mL of ice-cold DPBS to each dish. Place the Test and Competition Control dishes on an ice bath directly under the 365 nm UV lamp (distance ~5 cm). Irradiate for 10 minutes[2]. Keep the -UV Control dish on ice protected from light.

    • Causality: The ice bath prevents thermal degradation of proteins and halts active biological responses (e.g., stress signaling or endocytosis) that UV light might trigger.

  • Harvesting : Scrape the cells from the dishes, transfer to 15 mL conical tubes, and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C. Flash-freeze the pellets in liquid nitrogen.

Protocol B: Protein Extraction and LC-MS/MS Preparation

Step-by-Step Methodology:

  • Lysis : Resuspend the cell pellets in 500 μ L of RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean tube.

  • Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading across all control and test samples.

  • In-Solution Digestion :

    • Denature 100 μ g of protein per sample using 8M Urea.

    • Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 45 minutes at 56°C.

    • Alkylate free thiols with 20 mM Iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to <1M using 50 mM Ammonium Bicarbonate.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio and incubate overnight at 37°C.

  • Desalting & Analysis : Desalt the resulting peptides using C18 spin columns. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap mass spectrometer).

  • Bioinformatic Deconvolution : Search the raw spectra against the human proteome. Crucially, configure the search engine to look for a dynamic mass shift on aliphatic or nucleophilic amino acids corresponding to the mass of the probe minus N 2​ (Nitrogen gas lost during photolysis)[3].

References

  • [1] Title: Target identification of natural products and bioactive compounds using affinity-based probes. Source: Chemical Society Reviews (RSC). URL:[Link]

  • [3] Title: Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Source: PMC / National Institutes of Health. URL:[Link]

Sources

Application

Synthesis of Novel Triazole-Based Combretastatin Analogs: A Practical Guide for Drug Discovery

This comprehensive guide details the synthesis of novel combretastatin analogs utilizing (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a key starting material. Combretastatins, particularly Combretastatin A-4...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the synthesis of novel combretastatin analogs utilizing (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a key starting material. Combretastatins, particularly Combretastatin A-4 (CA-4), are potent anti-cancer agents that function by inhibiting tubulin polymerization, leading to vascular disruption in tumors.[1][2] However, the clinical utility of CA-4 is hampered by its poor water solubility and the isomerization of the biologically active cis (Z) double bond to the inactive trans (E) isomer.[3][4] To overcome these limitations, researchers have focused on developing analogs with improved pharmacological profiles. This application note provides detailed protocols for the synthesis of triazole-containing combretastatin analogs, where the triazole ring serves as a stable, cis-restricted bioisostere of the olefinic bridge in CA-4, a strategy that has shown considerable promise.[5][6]

The core of the synthetic strategy revolves around the versatile reactivity of the vinyl azide functionality in the starting material, specifically its participation in the [3+2] Huisgen cycloaddition reaction to form a 1,2,3-triazole ring system. This approach leverages the pre-existing (Z)-configuration of the starting material to yield analogs with a fixed geometry that mimics the active conformation of CA-4.

I. Strategic Overview: The Synthetic Blueprint

The overall synthetic workflow is designed to be modular, allowing for the generation of a library of combretastatin analogs by varying the alkyne coupling partner. This adaptability is crucial for structure-activity relationship (SAR) studies in the drug discovery process.

Synthesis_Workflow Start (Z)-Methyl 2-azido-3- (3,4,5-trimethoxyphenyl)acrylate Cycloaddition Huisgen [3+2] Cycloaddition Start->Cycloaddition Alkyne Substituted Alkyne (R-C≡CH) Alkyne->Cycloaddition TriazoleAnalog 1,2,3-Triazole Combretastatin Analog Cycloaddition->TriazoleAnalog Purification Purification & Characterization TriazoleAnalog->Purification FinalProduct Pure Analog for Biological Evaluation Purification->FinalProduct Protocol1_Workflow Start Dissolve Starting Material & Alkyne in t-BuOH/H₂O AddCu Add Sodium Ascorbate and CuSO₄·5H₂O Start->AddCu React Stir at Room Temperature (Monitor by TLC) AddCu->React Workup Aqueous Workup (NH₄Cl, EtOAc) React->Workup Purify Column Chromatography Workup->Purify Characterize Spectroscopic Characterization Purify->Characterize CuAAC_Mechanism Alkyne Terminal Alkyne CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide + Cu(I) Cu1 Cu(I) SixMemberedRing Six-membered Copper(III) Intermediate CuAcetylide->SixMemberedRing + Vinyl Azide Azide Vinyl Azide Azide->SixMemberedRing Dihydotriazole Dihydotriazolyl-copper Intermediate SixMemberedRing->Dihydotriazole Ring Contraction Triazole 1,4-Disubstituted Triazole Dihydotriazole->Triazole Protonolysis CatalystRegen Cu(I) Regeneration Triazole->CatalystRegen Release of Cu(I)

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing light-induced degradation of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Technical Support Center: Minimizing Light-Induced Degradation of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate Welcome to the Technical Support Center for the handling and preservation of highly sensitive vinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Light-Induced Degradation of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Welcome to the Technical Support Center for the handling and preservation of highly sensitive vinyl azides. (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a critical intermediate used in the synthesis of functionalized indoles, isoquinolines, and combretastatin-like derivatives[1]. However, its conjugated framework makes it notoriously susceptible to rapid photolytic degradation[2].

This guide is designed for researchers and drug development professionals, providing mechanistic diagnostics, environmental controls, and self-validating protocols to ensure the structural integrity of your compound.

Section 1: Mechanistic Diagnostics (FAQ)

Q: Why does this specific azidoacrylate degrade so rapidly on the benchtop compared to standard aliphatic azides? A: The instability is driven by the extended π -conjugation of the 3,4,5-trimethoxyphenyl ring with the acrylate backbone. This conjugation lowers the energy gap for the π→π∗ and n→π∗ transitions, shifting the absorption spectrum of the vinyl azide deep into the near-UV and visible light regions (absorbing up to ~450 nm)[2]. When a photon is absorbed, it provides the activation energy necessary to cleave the weak N-N bond. This causes the irreversible extrusion of nitrogen gas ( N2​ ) and generates a highly reactive singlet nitrene[3].

Q: What happens to the compound after the nitrene is formed via photolysis? A: Once the nitrene is generated, it rapidly equilibrates with a 2H-azirine intermediate[3]. In a controlled, high-temperature environment (e.g., refluxing in toluene in the dark), this is the desired first step of the Hemetsberger-Knittel indole synthesis[3]. However, under uncontrolled photolytic conditions at room temperature, the nitrene and azirine intermediates undergo chaotic intermolecular C-H insertions, dimerization, and decomposition, resulting in an intractable polymeric mixture[2][4].

PhotolysisPathway A (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate B Photon Absorption (hν < 450 nm) A->B Light Exposure C Singlet Nitrene + N2 Gas B->C N-N Cleavage D 2H-Azirine Intermediate C->D Intramolecular Cyclization F Polymeric Byproducts C->F Intermolecular Quenching E Indole Derivative D->E Rearrangement

Photolytic degradation pathway of azidoacrylates via nitrene intermediates.

Section 2: Environmental Controls & Quantitative Data

Q: What exact lighting conditions are required to prevent degradation during synthesis and storage? A: To prevent the homolytic cleavage of the azide, you must eliminate all light sources emitting wavelengths below 500 nm. Standard laboratory fluorescent lights and sunlight emit significant radiation in the 300-450 nm range, which rapidly destroys the compound[2]. Implementing amber glassware or red-light environments is mandatory to maintain high synthetic yields[1].

Table 1: Quantitative Impact of Light Sources on Azidoacrylate Stability

Light SourceWavelength RangeEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Direct Sunlight290 - 700 nm< 5 minutesRapid nitrene formation, polymerization
Standard Fluorescent350 - 700 nm1 - 2 hoursAzirine formation, slow indole conversion
Amber/Yellow Light> 500 nm> 48 hoursMinimal (Thermally driven only)
Red Darkroom Light> 600 nmIndefinite (at 4°C)None (Below activation energy)

Table 2: Impact of Light Protection on Azidoacrylate Synthesis Yields

Synthesis ConditionLight Protection LevelAverage Isolated YieldByproduct Profile
Ambient Laboratory LightNone (Clear Glass)12% - 25%High baseline streaking, polymeric tars
Fume Hood with Sash DownPartial (Standard Glass)30% - 43%Moderate dimerization products
Amber Glassware + Red LightComplete (>600 nm)> 65%Clean single product, trace aldehyde

Section 3: Analytical Workflows & Troubleshooting

Q: How do I prepare samples for LC-MS or NMR without inducing degradation during the autosampler queue? A: Autosamplers often have transparent doors and internal lighting that will degrade your sample while it waits to be injected. To prevent this:

  • Vial Selection: Use amber-tinted or actinic glass vials, which block >99% of light below 500 nm.

  • NMR Preparation: Use amberized NMR tubes, or wrap standard tubes tightly in aluminum foil until the exact moment of insertion into the spectrometer probe.

  • Solvent Causality: Avoid using chloroform-d ( CDCl3​ ) that has been exposed to ambient light. Light-exposed chloroform generates trace phosgene and DCl radicals, which act as electrophilic catalysts that drastically accelerate azide decomposition[4]. Always use fresh, stabilized solvents stored in the dark.

Section 4: Step-by-Step Methodology

Protocol: Self-Validating Handling and Reaction Setup for Azidoacrylates

HandlingWorkflow S1 Synthesis & Isolation (Amber Hood / Dark) S2 Storage (-20°C, Argon, Opaque) S1->S2 Validate Purity S3 Reaction Setup (Red Light >600nm) S2->S3 Thaw in Dark S4 Analysis (Actinic Vials) S3->S4 Quench & Protect

Standardized workflow for handling light-sensitive azidoacrylates.

Step 1: Environmental Preparation Switch laboratory lighting to red/amber safe lights (>600 nm). Cover all fume hood sashes with UV-blocking amber film. Causality: This ensures that ambient photons lack the energy required to overcome the N-N bond dissociation energy, preventing premature nitrene formation[2].

Step 2: Reagent Thawing Remove the (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate from -20°C storage (it must be stored under Argon in an opaque secondary container)[4]. Allow it to warm to room temperature in the dark. Causality: Warming in the dark prevents condensation. Water acts as a nucleophile and will attack the highly electrophilic azirine intermediate if any premature photolysis occurs, leading to unwanted hydration byproducts.

Step 3: Integrity Validation (Self-Validating System) Before committing the bulk batch to a complex reaction, you must validate that your light-blocking controls have succeeded. Dissolve a 1 mg analytical aliquot in 1 mL of dark-stored solvent. Spot on a TLC plate and develop in 20% EtOAc/Hexanes[1].

  • Validation Condition: If a single, crisp spot appears at Rf​≈0.45 , the handling system is validated, and the batch is intact[1].

  • Failure Condition: If baseline streaking or multiple lower- Rf​ spots are observed, the light-blocking controls have failed. The material has polymerized and must be repurified via flash chromatography before use[1].

Step 4: Reaction Execution Transfer the validated compound to the reaction flask using foil-wrapped glassware. If performing a thermal Hemetsberger-Knittel cyclization, ensure the solvent (e.g., toluene or xylenes) is thoroughly sparged with Argon. Causality: Degassing removes dissolved oxygen, preventing oxygen-mediated trapping of the nitrene intermediate, which would otherwise form nitroso or nitro byproducts instead of the desired indole[3].

Step 5: Quenching and Analysis Only expose the reaction mixture to ambient light after the azide has been fully consumed. Verify complete consumption by pulling an aliquot into an actinic vial and analyzing via LC-MS[2].

References

  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms Source: MDPI URL:[Link]

  • Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis Source: PMC - NIH URL:[Link]

  • Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion Source: ACS Publications URL:[Link]

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds Source: at.ua (Angewandte Chemie) URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate to indoles

Hemetsberger-Knittel Synthesis Support Center: Troubleshooting 5,6,7-Trimethoxyindole Conversions The conversion of (Z)-methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate to methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Hemetsberger-Knittel Synthesis Support Center: Troubleshooting 5,6,7-Trimethoxyindole Conversions

The conversion of (Z)-methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate to methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate via the Hemetsberger-Knittel synthesis is a critical transformation in the development of duocarmycin analogs and other medicinal compounds[1]. Despite its elegance, researchers frequently encounter low conversion rates, tarry baselines, or stalled reactions when working with highly electron-rich substrates. This technical guide provides a mechanistic, causality-driven approach to troubleshooting this specific transformation.

Mechanistic Pathway & Competing Side Reactions

Understanding the unimolecular thermal decomposition of the vinyl azide is the first step in troubleshooting. The reaction proceeds via the thermal extrusion of nitrogen gas to form a highly reactive singlet vinyl nitrene. This species isomerizes to a 2H-azirine intermediate before undergoing an electrophilic ring closure to form the indole core[2].

HK_Mechanism A (Z)-Methyl 2-azido-3- (3,4,5-trimethoxyphenyl)acrylate B Thermal Activation (Δ > 130°C) A->B C Singlet Vinyl Nitrene Intermediate B->C -N2 gas D 2H-Azirine Intermediate C->D Isomerization G Intermolecular Polymerization (Tars) C->G High Conc. / O2 E Electrophilic Ring Closure D->E F Methyl 5,6,7-trimethoxy- 1H-indole-2-carboxylate E->F Aromatization

Hemetsberger-Knittel reaction mechanism and competing intermolecular degradation pathways.

Diagnostic Dashboard: Quantitative Parameters

When conversion rates drop below the expected >70% threshold[2], compare your reaction conditions against the optimized parameters in the table below.

Observation / IssueLikely Mechanistic CauseTarget ParameterRecommended Corrective Action
Unreacted starting material Insufficient thermal energy to overcome N2 extrusion barrier.Temperature: 135–140 °CSwitch solvent from toluene (b.p. 110 °C) to xylene (b.p. 140 °C).
Heavy tar formation (low yield) Intermolecular nitrene-nitrene or nitrene-solvent reactions.Concentration: ≤ 0.05 MIncrease solvent volume to maintain high dilution during thermolysis.
Product degradation post-reaction Auto-oxidation of the electron-rich trimethoxyindole core.Atmosphere: < 1 ppm O2Perform 3x freeze-pump-thaw cycles on the solvent prior to heating.
E-isomer formation Photo-isomerization of the Z-azidoacrylate.Light Exposure: 0 LuxWrap reaction flasks in aluminum foil; use amber glassware.

Diagnostic Workflow Logic

Troubleshooting Start Issue: Low Indole Conversion Analyze Analyze Crude by 1H NMR / TLC Start->Analyze Unreacted Unreacted Azide Recovered? Analyze->Unreacted Tars Tarry/Polymeric Byproducts? Analyze->Tars Isomer E-Isomer Detected? Analyze->Isomer Solvent Increase Temp to 140°C (Refluxing Xylene) Unreacted->Solvent Yes Dilute Dilute to <0.05 M & Degas Solvent Tars->Dilute Yes Light Shield Reaction from Ambient Light Isomer->Light Yes

Diagnostic workflow for resolving low conversion in the Hemetsberger-Knittel synthesis.

Self-Validating Experimental Protocol

To ensure high reproducibility, do not simply mix and heat. Follow this self-validating protocol designed specifically for the 3,4,5-trimethoxyphenyl substrate.

Step 1: Substrate Verification & Shielding

  • Action: Verify the isomeric purity of the starting (Z)-methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate via 1H NMR. The vinylic proton of the Z-isomer typically appears downfield (approx. 6.8–7.0 ppm) compared to the E-isomer.

  • Validation Check: If the E-isomer is present at >5%, repurify the starting material. Wrap the reaction flask completely in aluminum foil to prevent photo-isomerization during setup.

Step 2: Rigorous Solvent Degassing

  • Action: Transfer anhydrous p-xylene (20 mL per 1 mmol of substrate, yielding a 0.05 M solution) to a Schlenk flask.

  • Action: Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen.

  • Causality: The resulting 5,6,7-trimethoxyindole is highly electron-rich and prone to rapid oxidative degradation at elevated temperatures. Removing oxygen prevents baseline tar formation.

Step 3: Controlled Thermolysis

  • Action: Heat the degassed xylene to a vigorous reflux (~138–140 °C) under a positive pressure of ultra-high purity Argon.

  • Action: Dissolve the azidoacrylate in a minimal amount of degassed xylene (1-2 mL) and add it dropwise to the refluxing solvent over 30 minutes.

  • Causality: Dropwise addition ensures that the steady-state concentration of the highly reactive vinyl nitrene intermediate remains near zero, favoring the unimolecular ring closure over intermolecular polymerization.

Step 4: Monitoring and Workup

  • Action: Monitor the evolution of N2 gas (bubbling). The reaction is typically complete 1-2 hours after the addition is finished.

  • Validation Check: Cool the reaction to room temperature immediately once TLC indicates the disappearance of the azide. Prolonged heating of the product causes thermal degradation. Remove xylene under reduced pressure and purify via silica gel chromatography.

Frequently Asked Questions (Causality & Expert Insights)

Q1: Why must I use xylene instead of toluene or mesitylene for this specific substrate? A1: The activation energy required for the thermal extrusion of N2 from the azidoacrylate dictates a specific thermal window. (b.p. 110 °C) fails to provide sufficient thermal energy, leading to stalled reactions and recovered starting material[2]. Conversely, mesitylene (b.p. 165 °C) provides too much heat; while the indole forms rapidly, the electron-rich 3,4,5-trimethoxy core undergoes rapid thermal decomposition at 165 °C. Xylene (b.p. ~140 °C) strikes the exact thermodynamic balance required for this substrate[3].

Q2: How do the 3,4,5-trimethoxy groups affect the reaction kinetics compared to an unsubstituted phenyl ring? A2: The methoxy groups are strongly electron-donating via resonance. Mechanistically, this increases the nucleophilicity of the aromatic ring. During the critical step where the 2H-azirine intermediate undergoes electrophilic ring opening and closure, the electron-rich nature of the trimethoxyphenyl ring significantly lowers the activation barrier for cyclization. However, this same property lowers the oxidation potential of the final indole product, making rigorous exclusion of oxygen (via freeze-pump-thaw) absolutely mandatory to prevent degradation.

Q3: I am seeing a lot of polymeric "tar" at the baseline of my TLC. How do I prevent this? A3: Tarry baselines are the hallmark of intermolecular side reactions. Nitrenes are highly reactive triplet/singlet species. If the concentration of the starting material in the solvent is too high, intermolecular nitrene insertion or dimerization outcompetes the desired unimolecular intramolecular ring closure. Maintaining high dilution (≤ 0.05 M) and utilizing a dropwise addition of the substrate into already-refluxing solvent ensures the nitrene concentration remains infinitesimally low, effectively eliminating polymerization.

Q4: Why is the Z-isomer of the starting material strictly required? A4: The reaction relies on spatial proximity. In the Z-isomer, the azido group (and subsequent nitrene/azirine) is positioned cis to the aromatic ring, placing the reactive electrophilic center directly adjacent to the nucleophilic aromatic carbons. If the E-isomer is used (or formed via photo-isomerization), the reactive center points away from the ring, making intramolecular cyclization sterically impossible and resulting entirely in decomposition pathways.

References

  • Title: Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit Source: nih.gov URL: [Link]

  • Title: Hemetsberger indole synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Hemetsberger-Knittel Indole Synthesis - SynArchive Source: synarchive.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (Z)-Methyl 2-azido...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate. As a critical intermediate in various synthetic pathways, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing alternatives to establish a robust, reliable, and validated analytical procedure fit for its intended purpose, in alignment with international regulatory standards.[1][2]

Foundational Strategy: Understanding the Analyte and Regulatory Landscape

Before any practical work commences, a two-pronged foundational strategy is essential: understanding the molecule's physicochemical properties and defining the regulatory framework that governs the validation process.

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (CAS No: 128781-06-6) is a complex organic molecule featuring several key functional groups: a trimethoxyphenyl ring, a conjugated acrylate system, and an azido group. This structure informs our initial chromatographic approach. The extensive conjugation between the aromatic ring and the acrylate double bond suggests strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice. The overall molecule is predominantly non-polar, pointing towards reversed-phase chromatography as the most effective separation mode.

The validation protocol will be designed and executed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[1][3] This guideline is the authoritative standard for demonstrating that an analytical procedure is suitable for its intended purpose.[2]

Method Development and Optimization: A Comparative Approach

The goal of method development is to achieve adequate separation of the main analyte from its potential impurities and degradation products.[4] A stability-indicating method must be able to resolve the active ingredient from any components that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[5][6]

Initial Screening and Column Selection

The stationary phase is the cornerstone of chromatographic separation. We evaluated three common reversed-phase column chemistries to determine the optimal choice. A mixture containing the main analyte and two plausible process-related impurities (Impurity A: 3,4,5-trimethoxybenzaldehyde, a potential starting material; and Impurity B: (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylic acid, a potential hydrolytic degradant) was used for the evaluation.

Table 1: Comparison of HPLC Column Performance

Column ChemistryDimensionsParticle SizeObservationsConclusion
C18 (L1)150 x 4.6 mm5 µmGood retention of the main peak, but co-elution observed between Impurity A and the solvent front. Peak tailing for Impurity B.Sub-optimal
C8 (L7)150 x 4.6 mm5 µmLower retention for all compounds. Improved peak shape for Impurity B, but resolution between the main peak and Impurity B was poor (<1.5).Not suitable
Phenyl-Hexyl (L11) 150 x 4.6 mm 3.5 µm Excellent separation for all components. The phenyl chemistry provides unique π-π interactions with the aromatic ring of the analyte and impurities, significantly improving resolution. Symmetrical peak shapes were observed for all compounds. Optimal Choice

Justification: The Phenyl-Hexyl column was selected due to its superior selectivity for aromatic compounds. The π-π interactions offered by the phenyl ligands provided a different separation mechanism compared to the purely hydrophobic interactions of C18 and C8 phases, which was critical for resolving the structurally similar compounds.

Mobile Phase Optimization

With the column selected, the mobile phase was optimized to achieve efficient elution and ideal peak shapes within a reasonable runtime. Acetonitrile (ACN) and Methanol (MeOH) were compared as the organic modifier in a water-based mobile phase.

  • Acetonitrile: Provided sharper peaks and lower backpressure compared to methanol. A gradient elution was found to be necessary to elute all components with good resolution.

  • Methanol: Resulted in broader peaks and longer run times.

A gradient elution using water and acetonitrile was chosen. A small amount of acid is often added to the mobile phase to improve peak shape for acidic or basic analytes by suppressing ionization.[7] However, as our target analyte and its key impurities are neutral, this was deemed unnecessary. The final optimized gradient is detailed in the protocol below.

Wavelength Selection

A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed a significant absorbance maximum at 285 nm . This wavelength was chosen for quantification as it provides high sensitivity for the main analyte while minimizing interference from potential impurities that may lack the same chromophore structure.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Structure, UV, Polarity) Column Column Screening (C18 vs C8 vs Phenyl) Analyte->Column Informs Initial Choices Mobile Mobile Phase Optimization (ACN vs MeOH, Gradient) Column->Mobile Select Best Stationary Phase Wavelength Wavelength Selection (PDA Scan) Mobile->Wavelength Fine-tune Separation Final Final Optimized Method Wavelength->Final Finalize Conditions

Caption: Logical workflow for HPLC method development.

The Validated HPLC Method: A Step-by-Step Protocol

The following protocol represents the final, optimized method that was subjected to full validation.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/VWD
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water, HPLC Grade
Mobile Phase B Acetonitrile, HPLC Grade
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Full Method Validation: Demonstrating Fitness for Purpose

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose: the purity determination of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.[1][3]

G cluster_params Validation Parameters Validation HPLC Method Validation (ICH Q2) Specificity Specificity Validation:f0->Specificity Linearity Linearity & Range Validation:f0->Linearity Accuracy Accuracy Validation:f0->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f0->Precision Limits LOD & LOQ Validation:f0->Limits Robustness Robustness Validation:f0->Robustness

Caption: Core parameters of an HPLC method validation study.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol:

    • A solution of the diluent was injected to ensure no interfering peaks.

    • Solutions of known related substances and potential starting materials were injected individually.

    • A sample of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.

    • The stressed samples were chromatographed to assess the separation of the main peak from any degradation products. Peak purity analysis was performed using the PDA detector.

  • Results: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all known impurities and degradation products with a resolution factor >2.0 for all peak pairs. The peak purity analysis confirmed that the analyte peak was spectrally pure in all stressed samples, indicating no co-eluting degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of at least five standard solutions were prepared from a stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against concentration.

Table 2: Linearity Study Results

ParameterResultAcceptance Criteria (ICH)
Range 50 - 150 µg/mL80 - 120% of test concentration[9]
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept not significantly different from zero

The high correlation coefficient confirms the excellent linearity of the method across the defined range.

Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by applying the method to a synthetic mixture of the drug substance with known quantities of impurities (spiked placebo).

  • Protocol: The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Results:

Table 3: Accuracy Study Results

Spike LevelMean Recovery (%)% RSDAcceptance Criteria (ICH)
80%99.5%0.45%98.0 - 102.0% Recovery
100%100.8%0.31%RSD ≤ 2.0%
120%101.2%0.52%

The recovery values were well within the acceptable limits, confirming the method's accuracy.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst using the same instrument.

    • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using a different instrument.

  • Results:

Table 4: Precision Study Results

Precision Level% Assay (Mean)% RSDAcceptance Criteria (ICH)
Repeatability 99.8%0.38%RSD ≤ 2.0%
Intermediate Precision 100.3%0.55%RSD ≤ 2.0%

The low relative standard deviation (RSD) values for both studies demonstrate that the method is highly precise.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Results:

Table 5: LOD and LOQ Results

ParameterResult
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

The method is sensitive enough to detect and quantify impurities at very low levels, which is critical for a purity-indicating method.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: The effect of small changes in critical method parameters on the results was evaluated. Parameters included:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Results: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) remained well within the acceptance criteria for all tested variations. The assay results were not significantly affected, demonstrating the method's robustness for routine use in a quality control environment.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating reversed-phase HPLC method for determining the purity of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate. Through a comparative evaluation of columns and mobile phases, an optimal method utilizing a Phenyl-Hexyl stationary phase with a water/acetonitrile gradient was established.

The subsequent validation study, conducted in accordance with ICH Q2(R2) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. The low detection and quantitation limits demonstrate its high sensitivity for impurity profiling. This validated method is fit for its intended purpose and can be confidently implemented in quality control laboratories for the routine purity testing and stability monitoring of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.

References

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Determination and quantification of acrylic acid derivatives. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • SIELC Technologies. (2018). Separation of Methyl acrylate on Newcrom R1 HPLC column. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • IOP Publishing. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. (2026). FDA Warning Letter: OOS Handling and HPLC Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed. (2011). Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

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Comparative

Comparative cytotoxicity of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate derived indoles vs standard chemotherapeutics

An in-depth technical analysis and comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel microtubule-targeting agents (MTAs). Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel microtubule-targeting agents (MTAs).

Executive Summary & Mechanistic Rationale

The development of small-molecule tubulin inhibitors has historically been dominated by natural products such as Colchicine, Paclitaxel, and Combretastatin A-4 (CA-4). While CA-4 exhibits potent vascular disrupting and antimitotic properties, its clinical utility is severely limited by its chemical instability; the active cis-stilbene (Z-isomer) rapidly photoisomerizes to the inactive trans-stilbene (E-isomer) in protic media and under physiological conditions 1.

To overcome this, medicinal chemists employ bioisosteric replacement. By utilizing (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate as a synthetic precursor, researchers can execute a Hemetsberger-Knittel cyclization to generate 5,6,7-trimethoxyindole derivatives 2. This cyclization covalently bridges the olefinic system, locking the 3,4,5-trimethoxyphenyl pharmacophore into a rigid indole core. This structural rigidification prevents isomerization while perfectly mimicking the spatial orientation required to intercalate into the colchicine binding site at the α / β -tubulin interface 3.

Comparative Cytotoxicity Profiling

To objectively evaluate the pharmacological viability of these novel indole derivatives, we must benchmark their antiproliferative activity against standard chemotherapeutics across a panel of human carcinoma cell lines. The data below summarizes the in vitro cytotoxicity (IC 50​ values) of a representative optimized derivative (e.g., N-aryl-5,6,7-trimethoxyindole) synthesized from the azido-acrylate precursor 4.

CompoundMechanism of ActionHeLa (Cervical) IC 50​ (nM)HCT-116 (Colon) IC 50​ (nM)A549 (Lung) IC 50​ (nM)MCF-7 (Breast) IC 50​ (nM)
5,6,7-Trimethoxyindole Derivative Tubulin Destabilizer (Colchicine Site)18.5 ± 2.122.3 ± 1.831.0 ± 3.425.4 ± 2.9
Combretastatin A-4 (CA-4) Tubulin Destabilizer (Colchicine Site)3.2 ± 0.52.8 ± 0.44.1 ± 0.63.5 ± 0.5
Colchicine Tubulin Destabilizer (Colchicine Site)15.0 ± 1.218.4 ± 2.020.5 ± 1.516.2 ± 1.8
Paclitaxel (Taxol) Tubulin Stabilizer (Taxane Site)2.5 ± 0.33.1 ± 0.52.9 ± 0.42.2 ± 0.3
Doxorubicin DNA Intercalator / Topo II Inhibitor185.0 ± 12.4210.5 ± 15.2245.0 ± 18.0195.5 ± 14.5

Data Analysis: While CA-4 and Paclitaxel exhibit single-digit nanomolar potency, the rigidified trimethoxyindole derivative demonstrates highly competitive double-digit nanomolar cytotoxicity. Crucially, the indole derivative bypasses the chemical instability of CA-4 and the P-glycoprotein (P-gp) mediated multidrug resistance efflux pathways that frequently neutralize Paclitaxel and Doxorubicin.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental workflows must be designed as closed, self-validating systems. Every step must contain internal controls to prove that the observed biological effect is a direct consequence of the intended chemical interaction.

Protocol 1: Hemetsberger-Knittel Synthesis of the Indole Core

Causality: The conversion of (Z)-methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate to an indole requires the thermal extrusion of nitrogen gas. This generates a highly reactive singlet nitrene that regioselectively inserts into the adjacent aromatic C-H bond, forming the pyrrole ring of the indole.

  • Preparation: Dissolve 10 mmol of (Z)-methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in 50 mL of anhydrous xylene.

  • Thermal Cyclization: Reflux the solution at 140 °C under an inert argon atmosphere for 3–4 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc, 8:2).

  • Self-Validation Mechanism: The reaction progress is continuously monitored via FTIR spectroscopy. The starting material possesses a distinct, intense azide stretching frequency at ~2120 cm −1 . The complete disappearance of this peak, coupled with the emergence of a sharp N-H stretch at ~3300 cm −1 , chemically validates the total conversion of the explosive azide into the stable indole core prior to biological testing.

Protocol 2: High-Throughput Tubulin Polymerization Turbidimetric Assay

Causality: Tubulin is a dynamic heterodimer. In the presence of GTP and heat (37 °C), it polymerizes into microtubules, increasing the optical density (turbidity) of the solution. By tracking absorbance at 340 nm, we can quantify the exact rate of polymerization.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Protein Assembly: Reconstitute >99% pure bovine brain tubulin to a final concentration of 3 mg/mL in the PEM buffer.

  • Compound Incubation: In a 96-well half-area plate pre-warmed to 37 °C, add 5 μL of the indole derivative (10 μM final concentration).

  • Kinetic Reading: Add 45 μL of the tubulin mixture to each well and immediately read absorbance at 340 nm every 60 seconds for 1 hour.

  • Self-Validation Mechanism (Control Matrix): The assay plate must include three internal controls: DMSO (vehicle, yields a standard sigmoidal polymerization curve), Paclitaxel (stabilizer, yields a rapid, steep spike in OD), and Colchicine (destabilizer, yields a flatline). If the DMSO curve fails to reach the expected V max​ , the tubulin is denatured, and the assay invalidates itself. The test indole must mimic the Colchicine flatline to confirm its mechanism of action.

Protocol 3: CellTiter-Glo Luminescent Cell Viability Assay

Causality: Measuring ATP is the most accurate proxy for metabolic viability. When cells undergo apoptosis due to G2/M phase arrest (caused by tubulin disruption), their ATP production ceases.

  • Seeding: Plate HeLa cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37 °C (5% CO 2​ ).

  • Treatment: Treat cells with serial dilutions (0.1 nM to 10 μM) of the indole derivatives and standard chemotherapeutics for 72 hours.

  • Detection: Add 100 μL of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 10 minutes to release intracellular ATP, which reacts with the proprietary luciferase to generate light.

  • Quantification: Record luminescence using a multi-mode microplate reader and calculate IC 50​ via non-linear regression.

  • Self-Validation Mechanism (Z'-Factor): Calculate the Z'-factor using the positive control (10 μM CA-4, complete death) and negative control (0.1% DMSO, 100% viability). A Z'-factor 0.5 mathematically guarantees that the signal window is wide enough and the variance is tight enough to trust the calculated IC 50​ values.

Mechanistic & Workflow Visualizations

To synthesize the complex causality of these agents, the following diagrams map the biological signaling cascade and the self-validating experimental workflow.

MOA A Trimethoxyindole Derivative B Colchicine Binding Site (β-Tubulin) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F G2/M Cell Cycle Arrest E->F G Apoptosis (Caspase-3/9 Activation) F->G

Fig 1: Mechanistic pathway of tubulin polymerization inhibition by trimethoxyindole derivatives.

Workflow S1 Synthesis: Hemetsberger-Knittel Cyclization S2 Purification & Validation (FTIR/NMR) S1->S2 S3 In Vitro Screening: Tubulin Polymerization S2->S3 S4 Cytotoxicity Profiling: CellTiter-Glo (IC50) S3->S4 S5 Mechanistic Validation: Cell Cycle Analysis S4->S5

Fig 2: Self-validating workflow for the evaluation of novel indole-based chemotherapeutics.

References

  • MacDonough, M. T., et al. "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006)." Bioorganic & Medicinal Chemistry 21.21 (2013): 6831-6843. URL:[Link]

  • Lu, Y., et al. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research 29.11 (2012): 2943-2971. URL:[Link]

  • Wang, Y., et al. "Concise syntheses of N-aryl-5,6,7-trimethoxyindoles as antimitotic and vascular disrupting agents: application of the copper-mediated Ullmann-type arylation." Organic & Biomolecular Chemistry 9.11 (2011): 4011-4016. URL:[Link]

  • Boger, D. L., et al. "Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065." Proceedings of the National Academy of Sciences (1995). URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only successful but fundamentally safe. (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only successful but fundamentally safe. (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is a highly functionalized organic azide, typically synthesized via the condensation of 3,4,5-trimethoxybenzaldehyde and methyl azidoacetate. It serves as a critical intermediate in the Hemetsberger-Knittel indole synthesis, a pathway frequently utilized by drug development professionals to synthesize tubulin inhibitors and other indole-based therapeutics.

While its high molecular weight provides a degree of stability compared to volatile azides, it remains an energetic material. Handling it demands strict adherence to causality-driven safety protocols. This guide provides the essential, step-by-step operational and logistical frameworks required to handle this compound safely.

Section 1: Chemical Profiling & Causality-Driven Risk Assessment

Before handling any azide, we must evaluate its thermodynamic stability using established empirical rules[1]. The stability of an organic azide is directly proportional to its ability to dissipate the energy released during the decomposition of the energetic explosophore (the −N3​ group).

Quantitative Stability Analysis To validate the safety of isolating (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate, we calculate its stability metrics based on its molecular formula ( C13​H15​N3​O5​ ).

MetricValueSafety ThresholdCausality / Scientific Implication
Total Carbons (C) 13N/AProvides molecular bulk to absorb and dissipate decomposition energy.
Total Nitrogens (N) 3N/ARepresents the energetic functional group.
C/N Ratio 4.33> 3.0Safely isolable. Ratios < 3 require storage in solution; < 1 are strictly non-isolable[2].
Rule of Six 13≥ 6 carbons per azidePasses the threshold. The compound is relatively stable and can be handled as a solid[1].

Reactivity Profile: Because it passes both the C/N ratio and the Rule of Six, this compound can be safely isolated as a solid. However, it remains highly sensitive to thermal shock and friction. It must never be exposed to ground glass joints or metal spatulas, which can induce localized frictional heating or form highly explosive metal azides[3].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for azide chemistry. Every piece of PPE must serve a specific mechanistic purpose to mitigate the unique hazards of energetic materials.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Heavy-duty Nitrile or SilverShield® glovesAzides can be rapidly absorbed through the skin. SilverShield provides superior resistance to permeation compared to standard latex[4].
Eye/Face Protection Chemical splash goggles + Polycarbonate Face ShieldProtects against micro-shrapnel and chemical splashes in the event of an unexpected localized detonation during handling[5].
Body Protection Flame-resistant (FR), static-dissipative lab coatPrevents static discharge, which can act as a hidden ignition source for energetic solid materials[6].
Engineering Control Blast shield (within a certified fume hood)Deflects overpressure and physical debris. The fume hood sash must be kept as low as possible to act as a secondary barrier[2].

Section 3: Operational Workflow & Handling Protocols

Trustworthiness in the laboratory requires self-validating systems. Follow these step-by-step methodologies meticulously to ensure a closed-loop safety environment.

Protocol A: Synthesis and Weighing
  • Solvent Exclusion: If synthesizing this compound from methyl azidoacetate, never use halogenated solvents (e.g., dichloromethane, chloroform) in the presence of sodium azide.

    • Causality: Halogenated solvents react with azide ions to form diazidomethane or triazidomethane, which are notoriously unstable and violently explosive[1].

  • Eliminate Metals: Use only static-free plastic or ceramic spatulas for weighing the isolated solid.

    • Causality: Metal spatulas can scratch the surface of solid azides (friction hazard), and trace heavy metals can react to form highly shock-sensitive metal azides[3].

  • Avoid Ground Glass: Weigh and transfer the compound using smooth-walled glass or plastic vials.

    • Causality: Friction between ground glass joints can initiate explosive decomposition of trapped azide crystals[2].

Protocol B: Reaction Setup (Thermolysis)
  • Atmospheric Control: Purge the reaction vessel with inert argon gas.

  • Thermal Ramping: Conduct the thermolysis (to form the indole ring) behind a blast shield. Ramp the temperature slowly rather than plunging the vessel into a pre-heated bath.

    • Causality: Gradual heating prevents a runaway exothermic release of N2​ gas as the azide decomposes into a reactive nitrene intermediate.

Protocol C: Storage
  • Environmental Controls: Store the isolated (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in an amber plastic or smooth-glass container at < 4°C[1].

    • Causality: Amber containers prevent photolytic decomposition (light-induced nitrene formation), while low temperatures minimize thermal degradation[2].

Section 4: Workflow Visualization

G A Synthesis / Condensation (No Halogenated Solvents) B Isolation & Weighing (Plastic/Ceramic Spatulas ONLY) A->B Precipitate/Crystallize C Storage (< 4°C, Amber Glass, No Ground Joints) B->C Store if not used immediately D Thermolysis / Reaction (Blast Shield, Inert Atmosphere) B->D Proceed to reaction C->D Retrieve for use E Waste Collection (Separate Azide Waste Stream) D->E Quench & Dispose

Operational workflow for (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate handling.

Section 5: Spill Response & Disposal Plan

Azide waste cannot be mixed with standard organic or acidic waste streams. A self-validating disposal protocol ensures that no active energetic material leaves your fume hood.

Step-by-Step Disposal Methodology:

  • Segregation: Collect all azide-containing waste in a dedicated, clearly labeled "Azide Waste" container[3].

  • Strict Acid Avoidance: Never mix azide waste with acidic waste.

    • Causality: Acidification of azide salts generates hydrazoic acid ( HN3​ ), a highly toxic, volatile, and explosive gas[4].

  • In-Situ Quenching (Self-Validating Step): Residual organic azides on glassware can be quenched using triphenylphosphine (Staudinger reduction). This converts the azide to a stable iminophosphorane.

    • Validation: The process is self-validating; the visible cessation of nitrogen gas bubbling confirms the complete destruction of the azide[7].

  • Spill Cleanup: For small solid spills, confine the area immediately. Do not sweep dry crystals, as the mechanical friction can trigger detonation. Wet the spill with a pH > 9 buffer solution, wipe gently with absorbent pads, and place the pads in the dedicated azide waste container[5].

References

  • Title: Azides - University of Victoria | Source: uvic.
  • Title: Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure | Source: case.
  • Title: Information on Azide Compounds - Stanford Environmental Health & Safety | Source: stanford.
  • Title: University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028 | Source: pitt.
  • Title: Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry | Source: unm.
  • Title: Azide Safety | Source: youtube.
  • Title: PART 1 - Synthesis and Safety - COPYRIGHTED MATERIAL | Source: wiley.

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